6,7,8,9-Tetrahydro-dibenzofuran-2-ol
Overview
Description
6,7,8,9-Tetrahydro-dibenzofuran-2-ol is a chemical compound with the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol . It is a naturally occurring compound found in various plants, fungi, and bacteria. This compound is an important component of the flavonoid biosynthesis pathway and has been studied extensively due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-dibenzofuran-2-ol can be achieved through various synthetic routes. One common method involves the [3,3]-sigmatropic rearrangement of O-aryloximes. This reaction typically requires specific conditions such as the presence of a base and elevated temperatures to facilitate the rearrangement process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the compound can be synthesized in laboratory settings using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on optimizing reaction conditions and ensuring the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-dibenzofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives. Substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
6,7,8,9-Tetrahydro-dibenzofuran-2-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-dibenzofuran-2-ol involves its interaction with various molecular targets and pathways. The compound has been shown to modulate inflammatory pathways, inhibit microbial growth, and induce apoptosis in cancer cells. These effects are mediated through its interaction with specific enzymes, receptors, and signaling pathways involved in these processes.
Comparison with Similar Compounds
6,7,8,9-Tetrahydro-dibenzofuran-2-ol can be compared with other similar compounds, such as:
Dibenzofuran: A parent compound with a similar structure but lacking the hydroxyl group.
Dibenzothiophene: A sulfur analog of dibenzofuran with different chemical properties.
N-methyl carbazole: A nitrogen-containing analog with distinct biological activities.
The uniqueness of this compound lies in its specific hydroxyl group, which imparts unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6,7,8,9-tetrahydrodibenzofuran-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,13H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFLWVYSSLYVBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150356 | |
Record name | 2-Dibenzofuranol, 6,7,8,9-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133-79-5 | |
Record name | 6,7,8,9-Tetrahydro-2-dibenzofuranol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Dibenzofuranol, 6,7,8,9-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Dibenzofuranol, 6,7,8,9-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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